molecular formula C12H16F2N2 B1422873 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine CAS No. 1247704-00-2

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine

Cat. No.: B1422873
CAS No.: 1247704-00-2
M. Wt: 226.27 g/mol
InChI Key: QSQNAXKHJLRDOC-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative featuring a 2,6-difluorobenzyl substituent at the 1-position and an amine group at the 3-position. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting neurological and viral pathways. Its molecular weight is approximately 198.21 g/mol (based on analogous azetidine derivatives) , with a purity of ≥95% in commercial catalogues . The 2,6-difluorophenyl group enhances metabolic stability and binding affinity in drug candidates by modulating electronic and steric properties .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-11-4-1-5-12(14)10(11)8-16-6-2-3-9(15)7-16/h1,4-5,9H,2-3,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNAXKHJLRDOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine typically involves the reaction of 2,6-difluorobenzyl chloride with piperidin-3-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Azetidine vs. Piperidine Derivatives

  • 1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine (CAS: 1465009-11-3): Ring Size: Azetidine (4-membered ring) vs. piperidine (6-membered). Molecular weight: 198.21 g/mol . Applications: Azetidines are explored for CNS targets due to improved blood-brain barrier penetration .

Pyrrolidine Derivatives

  • N-[1-[(2,6-Difluorophenyl)methyl]-3-pyrrolidinyl]-5-isoquinolinamine hydrochloride (CAS: 675133-56-9): Structure: Pyrrolidine (5-membered) with an isoquinolinamine side chain. Key Difference: The fused aromatic system (isoquinoline) may enhance π-π stacking in receptor binding. Molecular formula: C20H19F2N3·HCl .

Substituted Piperidines with Functional Group Variations

Piperidine-4-carboxamide Derivatives

  • 1-((2-(2,6-Difluorophenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid :
    • Modification : Oxazole moiety introduces aromaticity and hydrogen-bonding capability.
    • Synthetic Yield : 33% in HCV inhibitor synthesis, suggesting moderate reactivity .
    • Biological Relevance : Demonstrated antiviral activity against hepatitis C virus entry .

Piperazine Analogues

  • RA[4,5] (1-[(2,6-Difluorophenyl)methyl]-4-[(2E)-3-(6-methoxynaphthalen-2-yl)propenyl]piperazine) :
    • Structure : Piperazine core with a naphthyl-propenyl side chain.
    • Properties : Higher molecular weight (423.0 g/mol ) and lipophilicity, likely influencing pharmacokinetics .

Fluorine Substitution Patterns

2,6-Difluorophenyl vs. 2,3-Difluorophenyl Derivatives

Antiviral Agents

  • The oxazole-piperidine derivative () showed efficacy in HCV entry inhibition, whereas 1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine’s role remains underexplored .

Neurological Therapeutics

  • Rufinamide (1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide): Structure: Triazole-carboxamide core instead of piperidine-amine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Biological Activity Reference
This compound Piperidine ~198.21 3-amine Under investigation
1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine Azetidine 198.21 3-amine CNS targets
RA[4,5] Piperazine 423.0 Naphthyl-propenyl Not reported
Rufinamide Triazole 238.19 Carboxamide Antiepileptic

Biological Activity

1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluorophenyl group that enhances its binding affinity and selectivity towards various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C12_{12}H14_{14}F2_{2}N
  • Molecular Weight : 227.24 g/mol
  • Structural Features : The presence of two fluorine atoms on the aromatic ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl substitution enhances its ability to modulate various biological pathways, potentially leading to therapeutic effects in conditions such as cancer and neurological disorders.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:

  • In vitro studies have shown that related piperidine derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. These studies report IC50_{50} values indicating effective inhibition at low concentrations .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell LineIC50_{50} (µM)Mechanism of Action
This compoundMDA-MB-231< 10Apoptosis induction via caspase activation
(3S)-1-[(2,5-Difluorophenyl)methyl]piperidin-3-amineHepG2< 5Microtubule destabilization

Neurotransmitter Modulation

Piperidine derivatives are known to influence neurotransmitter systems. Studies suggest that this compound may exhibit antidepressant effects by modulating serotonin and norepinephrine pathways. The potential for this compound to act as a central nervous system agent makes it a candidate for further investigation in treating mood disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of piperidine derivatives:

  • Anticancer Studies : A study demonstrated that piperidine derivatives could inhibit microtubule assembly, leading to apoptosis in breast cancer cells. The most effective compounds showed significant morphological changes and increased caspase activity at concentrations as low as 1 µM .
  • Neuropharmacological Evaluation : Research indicates that similar compounds can affect neurotransmitter levels in animal models, suggesting potential applications in treating depression or anxiety disorders. The binding affinity studies reveal interactions with serotonin receptors, which are crucial for mood regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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